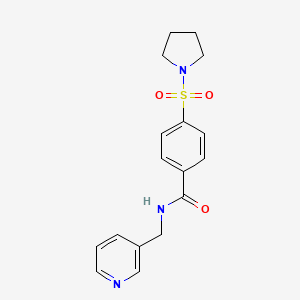

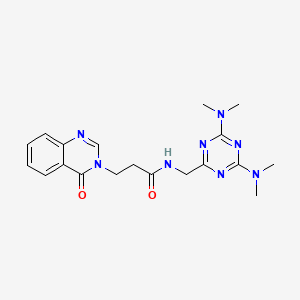

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound and is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It also contains a pyrrolidine ring, which is a cyclic amine, and a sulfonylbenzamide group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Pyridine rings are known to undergo various reactions such as substitution, oxidation, and reduction .

Aplicaciones Científicas De Investigación

Pharmacological Characterization

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide and related compounds have been explored for their pharmacological properties, particularly focusing on their interaction with opioid receptors. One study described a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs, demonstrating potential in treating depression and addiction disorders. This antagonist showed selective inhibition, blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and reducing spiradoline-induced plasma prolactin elevation, indicating its therapeutic potential (Grimwood et al., 2011).

Coordination Chemistry

In coordination chemistry, systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonyl ligand has led to variations in the CoN4 coordination geometry of cobalt(ii) complexes. This variation influences the axial zero-field splitting parameter (D), which is associated with uniaxial magnetic anisotropy. The degree of geometric distortion, measured by the continuous symmetry measure (CSM), is crucial for optimizing the D value in this coordination geometry, highlighting the intricate relationship between ligand structure and magnetic properties of the complexes (Wu et al., 2019).

Novel Pyrrole Derivatives

Research has led to the discovery of novel pyrrole derivatives, such as TAK-438, identified for its potent inhibitory activity against H(+),K(+)-ATPase and effective gastric acid secretion inhibition. This compound has shown superior maximum efficacy and longer duration of action compared to proton pump inhibitors (PPIs), marking it as a promising candidate for treating acid-related diseases (Arikawa et al., 2012).

Antimicrobial and Antitubercular Studies

Functionalized spirooxindole pyrrolidine derivatives have been synthesized and screened for their antimicrobial, antifungal, antimalarial, and antitubercular activities. Certain compounds in this series exhibited activities comparable to standard drugs, showcasing the potential of these N-heterocyclic compounds in developing new therapeutic agents (Haddad et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with targets such as inorganic pyrophosphatase and leukotriene a-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.

Biochemical Pathways

Given its potential targets, it may influence pathways related to energy metabolism and inflammation .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUCZTGCBXRBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)